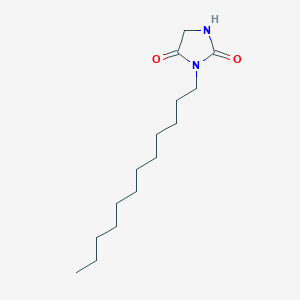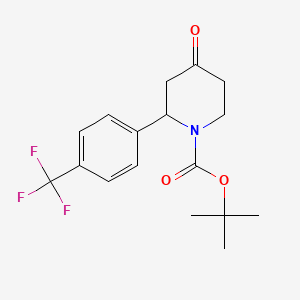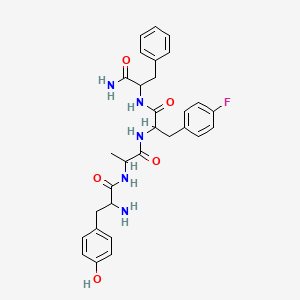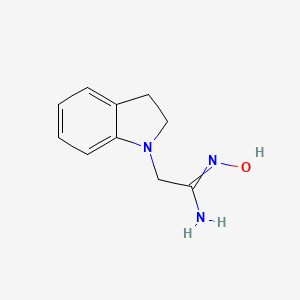![molecular formula C20H21N3O3S B14085272 N-ethyl-6-[(4-methoxyphenyl)amino]-N-phenylpyridine-3-sulfonamide](/img/structure/B14085272.png)
N-ethyl-6-[(4-methoxyphenyl)amino]-N-phenylpyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-6-[(4-methoxyphenyl)amino]-N-phenyl-3-pyridinesulfonamide is a complex organic compound with a unique structure that includes a pyridine ring, a sulfonamide group, and various substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-6-[(4-methoxyphenyl)amino]-N-phenyl-3-pyridinesulfonamide typically involves multiple steps, including the formation of the pyridine ring, the introduction of the sulfonamide group, and the attachment of the ethyl and methoxyphenyl groups. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts. The reaction conditions often involve elevated temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-6-[(4-methoxyphenyl)amino]-N-phenyl-3-pyridinesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may vary but often include specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-6-[(4-methoxyphenyl)amino]-N-phenyl-3-pyridinesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or inhibitor for specific enzymes.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of N-Ethyl-6-[(4-methoxyphenyl)amino]-N-phenyl-3-pyridinesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-Ethyl-6-[(4-methoxyphenyl)amino]-N-phenyl-3-pyridinesulfonamide include other sulfonamides and pyridine derivatives. These compounds may share similar structural features but differ in their substituents and overall properties.
Uniqueness
What sets N-Ethyl-6-[(4-methoxyphenyl)amino]-N-phenyl-3-pyridinesulfonamide apart is its specific combination of functional groups and substituents, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C20H21N3O3S |
|---|---|
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
N-ethyl-6-(4-methoxyanilino)-N-phenylpyridine-3-sulfonamide |
InChI |
InChI=1S/C20H21N3O3S/c1-3-23(17-7-5-4-6-8-17)27(24,25)19-13-14-20(21-15-19)22-16-9-11-18(26-2)12-10-16/h4-15H,3H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
JOUZJDRBMFYYNL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CN=C(C=C2)NC3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-1-(4-chlorophenyl)-2-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085200.png)



![7-Bromo-1-(3-chlorophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085227.png)


![3-Amino-2'-fluoro-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14085234.png)

![N'-[(1Z)-1-(4-fluorophenyl)ethylidene]pyrazine-2-carbohydrazide](/img/structure/B14085249.png)
![N-Benzo[3,4-D]1,3-dioxolan-5-YL(4-(3-phenylprop-2-enyl)piperazinyl)formamide](/img/structure/B14085265.png)



